Ethyl 6-methyl-5-oxohept-6-enoate
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Overview
Description
Ethyl-5-oxo-6-methyl-6-heptenoate is an organic compound with the molecular formula C10H16O3. It is a colorless liquid that is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-5-oxo-6-methyl-6-heptenoate can be synthesized from methacryloyl chloride and ethyl 4-iodobutyrate. The process involves a zinc-copper couple and benzene as the solvent. The reaction is carried out under nitrogen atmosphere and involves several steps including refluxing and purification by chromatography .
Preparation of Zinc-Copper Couple: Zinc-copper couple is prepared and kept in a desiccator over phosphorus pentoxide under nitrogen.
Reaction Setup: A mixture of ethyl 4-iodobutyrate, N,N-dimethylacetamide, and benzene is added to the zinc-copper couple suspension.
Refluxing: The mixture is heated at gentle reflux with an oil bath for several hours.
Addition of Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is added to the mixture.
Addition of Methacryloyl Chloride: Methacryloyl chloride is added, and the mixture is stirred.
Purification: The product is purified by chromatography and distillation.
Chemical Reactions Analysis
Ethyl-5-oxo-6-methyl-6-heptenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
Ethyl-5-oxo-6-methyl-6-heptenoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and pharmaceutical research.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl-5-oxo-6-methyl-6-heptenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and ester hydrolysis .
Comparison with Similar Compounds
Ethyl-5-oxo-6-methyl-6-heptenoate can be compared with similar compounds such as ethyl 5-oxo-6-heptenoate and ethyl 3-oxohept-6-enoate. These compounds share similar structural features but differ in their functional groups and reactivity. Ethyl-5-oxo-6-methyl-6-heptenoate is unique due to its specific substitution pattern and the presence of both keto and ester groups .
List of Similar Compounds
- Ethyl 5-oxo-6-heptenoate
- Ethyl 3-oxohept-6-enoate
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 6-methyl-5-oxohept-6-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
ATTCFYPBSIQVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(=C)C |
Origin of Product |
United States |
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